Superior Species Selectivity: PfDHODH vs. Human DHODH Potency Window
This compound demonstrates a >468-fold selectivity window for the target pathogen enzyme over the human ortholog. It inhibits recombinant *Plasmodium falciparum* DHODH with an IC50 of 64 nM [1], while inhibition of recombinant human DHODH is negligible (IC50 > 30,000 nM) [1]. This is a critical differentiator from many other DHODH inhibitors, such as the clinically approved leflunomide (teriflunomide), which potently inhibits human DHODH (IC50 ~ 100 nM) and is used for immunosuppression rather than antimalarial therapy [2].
| Evidence Dimension | Species-selectivity (PfDHODH IC50 vs. human DHODH IC50) |
|---|---|
| Target Compound Data | PfDHODH IC50 = 64 nM; Human DHODH IC50 > 30,000 nM |
| Comparator Or Baseline | Leflunomide (A77 1726): Human DHODH IC50 ≈ 100 nM (no significant PfDHODH activity reported) |
| Quantified Difference | >468-fold selectivity factor (Pf vs. human) for target compound; leflunomide is a potent human DHODH inhibitor with no comparable Pf-selectivity |
| Conditions | PfDHODH: Type 2 DHODH direct assay measuring orotate formation or DCIP chromogen reduction. Human DHODH: C-terminal His6-tagged recombinant enzyme (residues 30–396), L-DHO substrate, 20 min incubation. |
Why This Matters
High species selectivity is the primary mechanism to avoid on-target toxicity from human DHODH inhibition, making this compound a specific antimalarial chemical probe rather than an immunosuppressant.
- [1] BindingDB Entry BDBM50379157. CHEMBL1234899. Affinity Data for 4-(5-Oxo-2,4-diphenyl-2,5-dihydrofuran-3-yl)benzonitrile (US8703811, 57). View Source
- [2] Davis JP, Cain GA, Pitts WJ, Magolda RL, Copeland RA. The immunosuppressive metabolite of leflunomide is a potent inhibitor of human dihydroorotate dehydrogenase. Biochemistry. 1996;35(4):1270-3. View Source
